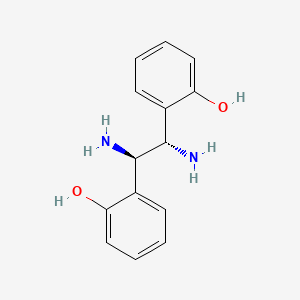
rel-2,2'-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol: is a complex organic compound characterized by the presence of two phenol groups and a diaminoethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol typically involves the reaction of 1,2-diaminoethane with phenol derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of biochemical pathways.
Medicine: The compound’s potential therapeutic properties are being explored in the development of new drugs
Industry: In industrial applications, the compound is used in the production of polymers and resins. Its structural properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction is facilitated by the compound’s unique structural features, which allow for specific binding and activity modulation.
Comparison with Similar Compounds
- rel-2,2’-((1R,2S)-Cyclohexane-1,2-diyl)diphenol
- rel-2,2’-((1R,2S)-1,2-Di-p-tolylethane-1,2-diyl)diphenol
Comparison: Compared to similar compounds, rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol exhibits unique structural properties that enhance its reactivity and potential applications. The presence of the diaminoethane moiety allows for specific interactions with biological targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-[(1R,2S)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14+ |
InChI Key |
MRNPLGLZBUDMRE-OKILXGFUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H]([C@H](C2=CC=CC=C2O)N)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
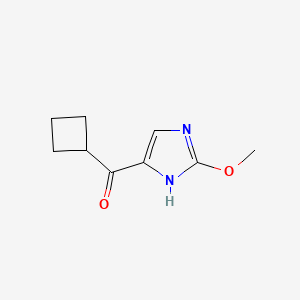

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B15199059.png)
![(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine](/img/structure/B15199063.png)
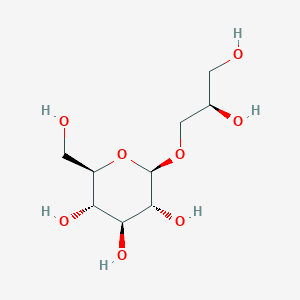
![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)

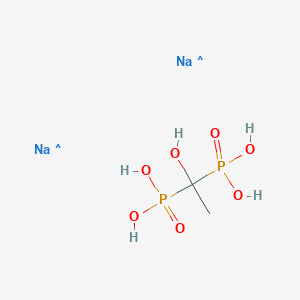
![(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)
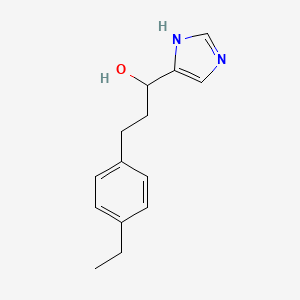
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
